molecular formula C7H9N B1418773 P-Toluidine-D3 (methyl-D3) CAS No. 23346-25-0

P-Toluidine-D3 (methyl-D3)

Cat. No.: B1418773
CAS No.: 23346-25-0
M. Wt: 110.17 g/mol
InChI Key: RZXMPPFPUUCRFN-FIBGUPNXSA-N
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Description

p-Toluidine-D3 (methyl-D3), also known as 4-(²H₃)methylaniline (CAS: 23346-25-0), is a deuterated derivative of p-toluidine where the three hydrogen atoms in the methyl group (-CH₃) are replaced by deuterium (-CD₃). This isotopic labeling enhances its utility in tracer studies, metabolic flux analysis, and nuclear magnetic resonance (NMR) spectroscopy due to reduced signal interference and improved detection sensitivity .

  • Molecular Formula: C₇H₆D₃N
  • Molecular Weight: 110.17 g/mol
  • Physical Properties:
    • Density: 1.0 ± 0.1 g/cm³
    • Boiling Point: 197.4 ± 9.0 °C
    • Flash Point: 88.9 ± 0.0 °C

Its primary applications include investigating phosphatidylcholine synthesis pathways and methyl group transfer kinetics in biological systems, as deuterium labeling allows precise tracking of metabolic intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-toluidine-D3 (methyl-D3) typically involves the deuteration of p-toluidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration of the methyl group.

Industrial Production Methods

Industrial production of p-toluidine-D3 (methyl-D3) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated compound is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

P-Toluidine-D3 (methyl-D3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form p-toluidine derivatives such as 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene.

    Reduction: Reduction reactions can convert p-toluidine-D3 (methyl-D3) to its corresponding amine derivatives.

    Substitution: The amino group in p-toluidine-D3 (methyl-D3) can participate in electrophilic substitution reactions, leading to the formation of various substituted aromatic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts such as magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) zeolite.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

P-Toluidine-D3 is extensively used as a tracer in chemical reaction mechanisms and kinetic studies. The deuterium labeling allows researchers to monitor reaction pathways and rates more accurately than with non-deuterated compounds. Key applications include:

  • Kinetic Studies : Understanding reaction rates by observing the differences in behavior between labeled and unlabeled compounds.
  • Mechanistic Studies : Elucidating the mechanisms of reactions involving aromatic amines through isotopic substitution effects.

Biology

In biological research, P-Toluidine-D3 is utilized for metabolic studies to trace pathways involving p-toluidine derivatives. Its applications include:

  • Metabolic Pathway Tracing : Tracking the incorporation of deuterium into metabolic products to study biochemical pathways.
  • Biological Interactions : Investigating how labeled compounds interact with enzymes and proteins, providing insights into biological processes.

Medicine

P-Toluidine-D3 plays a significant role in pharmacokinetic studies, which examine how drugs are absorbed, distributed, metabolized, and excreted in biological systems. Specific applications include:

  • Drug Development : Assessing the pharmacokinetics of new drug candidates by tracing their metabolic fates using isotopically labeled compounds.
  • Toxicological Studies : Evaluating the safety and metabolic profiles of p-toluidine derivatives in preclinical research.

Industry

In industrial applications, P-Toluidine-D3 is used for developing new catalysts and materials. Its isotopic labeling aids in:

  • Catalyst Development : Understanding catalytic processes by monitoring reaction pathways with labeled substrates.
  • Synthesis of Deuterated Compounds : Producing high-purity deuterated intermediates for pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have documented the applications of P-Toluidine-D3 across different fields:

  • A study on the metabolic pathways involving p-toluidine derivatives utilized P-Toluidine-D3 to trace its incorporation into various metabolites, revealing critical insights into its biological activity .
  • Research focusing on drug metabolism employed P-Toluidine-D3 to investigate how modifications in structure affect pharmacokinetics, demonstrating its utility in drug development .
  • Kinetic studies using P-Toluidine-D3 as a tracer highlighted differences in reaction rates compared to non-deuterated analogs, providing valuable data for mechanistic understanding .

Mechanism of Action

The mechanism of action of p-toluidine-D3 (methyl-D3) involves its interaction with molecular targets and pathways similar to those of p-toluidine. The deuterium labeling allows for the tracking of the compound in various reactions and processes. The amino group in p-toluidine-D3 (methyl-D3) can participate in hydrogen bonding and electrophilic substitution reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Deuterated Compounds

N,3-Dimethylaniline-d3

  • Structure : Deuterated methyl groups on both the aromatic ring and amine nitrogen.
  • Molecular Formula : C₈H₈D₃N
  • CAS : 1097898-06-0
  • Applications: Used as an internal standard in mass spectrometry for quantifying non-deuterated analogs in pharmacokinetic studies. Unlike p-toluidine-D3, this compound features dual deuteration (ring and amine), which complicates synthesis but improves specificity in multi-component analyses .

L-Methionine-(Methyl-D3)

  • Structure : Methionine with a deuterated methyl group on the sulfur atom.
  • Molecular Formula: C₅H₁₁D₃NO₂S
  • CAS: Not explicitly provided (see –5).
  • Applications: Critical in bacterial transport assays (e.g., Mycobacterium bovis BCG) to study energy-dependent methionine uptake.

Pyridoxal 5′-Phosphate (Methyl-D3)

  • Structure: A deuterated coenzyme involved in amino acid metabolism.
  • Molecular Formula: C₈H₇D₃NO₃P
  • CAS : 1354560-58-9
  • Applications: Used in proteomics to track vitamin B₆ derivatives.

[Methyl-D3]Palmitic Acid (D3-16:0)

  • Structure : Palmitic acid with a deuterated terminal methyl group.
  • Molecular Formula : C₁₆H₂₉D₃O₂
  • Applications : Utilized in lipid metabolism studies to trace fatty acid elongation and β-oxidation. Unlike p-toluidine-D3, this compound’s long hydrocarbon chain and carboxylic acid group enable incorporation into lipid bilayers and lipoproteins .

Analytical Challenges

  • Aromatic deuterated compounds (e.g., p-toluidine-D3) exhibit distinct fragmentation patterns compared to aliphatic analogs, aiding structural confirmation .

Research Findings and Case Studies

  • Phosphatidylcholine Synthesis : p-Toluidine-D3 revealed reduced PEMT pathway flux in patients with liver disease, as deuterium enrichment in phosphatidylcholine was 50–100% lower than in controls .
  • Bacterial Transport : L-Methionine-(methyl-D3) uptake in M. bovis BCG decreased 50–100-fold in metM mutants, confirming MetM’s role as a primary transporter .
  • Lipid Metabolism : [Methyl-D3]palmitic acid incorporation into bacterial membranes demonstrated substrate specificity in fatty acid synthesis, with minimal isotopic scrambling .

Biological Activity

P-Toluidine-D3, also known as methyl-D3, is a deuterated derivative of p-toluidine, which is widely used in various biological and chemical research applications. This compound has garnered attention due to its unique isotopic labeling, allowing for enhanced tracking in metabolic studies and its potential implications in drug development and environmental studies. This article delves into the biological activity of P-Toluidine-D3, focusing on its chemical behavior, biological interactions, and relevant case studies.

P-Toluidine-D3 possesses similar chemical properties to its non-deuterated counterpart, p-toluidine. The presence of deuterium affects its physical and chemical behavior, influencing its reactivity in biological systems. Key reactions include:

  • Oxidation : P-Toluidine-D3 can be oxidized to form various derivatives such as 4,4’-dimethylazobenzene and 4,4’-dimethylazoxybenzene. These reactions are crucial for understanding the metabolic pathways involving this compound.
  • Reduction : Reduction processes can convert P-Toluidine-D3 into its corresponding amine derivatives, which may exhibit different biological activities.
  • Electrophilic Substitution : The amino group in P-Toluidine-D3 can participate in electrophilic substitution reactions, leading to the formation of substituted aromatic compounds that may have distinct biological effects.

The mechanism of action for P-Toluidine-D3 involves its interactions with various molecular targets in biological systems. The deuterium labeling allows researchers to trace the compound through metabolic pathways, providing insights into its behavior and effects within organisms. Notably, the amino group facilitates hydrogen bonding and enhances electrophilic reactivity, which can influence how the compound interacts with proteins and enzymes in biological contexts.

Toxicological Studies

Research has indicated that P-Toluidine-D3 exhibits moderate acute toxicity, primarily due to its ability to induce methemoglobinemia. In studies involving rats and cats, it was observed that exposure to this compound led to elevated levels of methemoglobin formation, which is a significant indicator of toxicity .

SpeciesLD50 (mg/kg)Observed Effects
Rats985Methemoglobinemia
Cats25Elevated methemoglobin levels

This toxicity profile highlights the importance of careful handling and assessment of P-Toluidine-D3 in both laboratory and industrial settings.

Metabolic Studies

P-Toluidine-D3 has been employed in metabolic studies to trace the pathways and interactions of p-toluidine within biological systems. The isotopic labeling facilitates the tracking of metabolic products and provides a clearer understanding of how this compound is processed by living organisms . Such studies are critical for elucidating the pharmacokinetics of potential therapeutic agents derived from p-toluidine.

Implications in Drug Development

The incorporation of deuterium into organic compounds like P-Toluidine-D3 has been shown to improve their absorption, distribution, metabolism, and excretion (ADME) properties. This enhancement is particularly beneficial in medicinal chemistry as it can lead to more effective drug candidates with improved safety profiles . For instance, compounds labeled with deuterium often exhibit altered lipophilicity and acidity compared to their non-deuterated versions, which can significantly impact their pharmacological properties .

Q & A

Q. Basic: How is P-Toluidine-D3 synthesized, and what methods ensure high isotopic purity?

P-Toluidine-D3 is typically synthesized via catalytic deuteration or isotopic exchange. For example, deuterium can be introduced into the methyl group using deuterated reagents (e.g., D₂O or deuterated reducing agents) under controlled conditions. Isotopic purity (>98 atom% D) is ensured by optimizing reaction parameters (e.g., temperature, pressure, and catalyst type) and validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuteration at the methyl group . Post-synthesis purification via column chromatography or recrystallization further enhances purity .

Q. Basic: What analytical techniques confirm the deuteration level and structural integrity of P-Toluidine-D3?

Key methods include:

  • NMR spectroscopy : The absence of a proton signal at ~2.3 ppm (methyl group) confirms deuteration, while aromatic proton signals (6.5–7.2 ppm) verify structural integrity .
  • High-resolution mass spectrometry (HRMS) : Detects the molecular ion peak at m/z 113.12 (C₇H₆D₃N⁺), with isotopic distribution analysis quantifying deuteration efficiency .
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies shifts in C-D stretching vibrations (~2100–2200 cm⁻¹) versus C-H bonds .

Q. Advanced: How do deuterium kinetic isotope effects (DKIEs) in P-Toluidine-D3 influence reaction mechanisms in catalytic studies?

DKIEs arise due to differences in bond dissociation energy between C-H and C-D bonds, altering reaction kinetics. For example, in hydrogenation or oxidation reactions, P-Toluidine-D3 may exhibit slower reaction rates compared to non-deuterated analogs. Researchers should:

  • Conduct parallel experiments with deuterated and non-deuterated compounds under identical conditions.
  • Use computational modeling (e.g., density functional theory) to predict isotopic effects on transition states .
  • Validate findings via kinetic isotope effect (KIE) calculations: KIE=kHkD\text{KIE} = \frac{k_H}{k_D}, where kHk_H and kDk_D are rate constants for protiated and deuterated species .

Q. Advanced: How can discrepancies in metabolic stability data between P-Toluidine-D3 and its non-deuterated form be resolved?

Discrepancies may stem from unintended deuterium loss or matrix effects. Methodological solutions include:

  • Stability assays : Incubate P-Toluidine-D3 in biological matrices (e.g., liver microsomes) and track deuteration via LC-MS/MS over time. Use deuterated internal standards (e.g., Creatinine-D3) to normalize data .
  • Isotope tracing : Compare metabolic pathways using isotopologue distributions in metabolites .
  • Controlled environments : Minimize deuterium exchange by maintaining pH 7–8 and avoiding protic solvents during experiments .

Q. Advanced: What strategies optimize experimental design for studying deuterium retention in P-Toluidine-D3 under prolonged reaction conditions?

  • Inert atmospheres : Use nitrogen/argon to prevent deuterium exchange with ambient moisture.
  • Temperature modulation : Lower reaction temperatures reduce kinetic energy, minimizing deuterium loss.
  • Real-time monitoring : Employ inline spectroscopy (e.g., Raman or IR) to track deuteration dynamically .
  • Statistical validation : Apply multivariate analysis (e.g., ANOVA) to assess the significance of retention variables (e.g., solvent polarity, catalyst loading) .

Properties

IUPAC Name

4-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMPPFPUUCRFN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Watanabe et al. (J. Chem. Soc., Chem. Commun. (1990) 1497) reported a synthesis of N,N'-diphenylurea in 92% yield by dehydrogenating formanilide in the presence of aniline and a ruthenium catalyst: ##STR2## Watanabe et al. prepared numerous symmetric N,N'-diarylureas in this manner. In contrast, N-phenyl-N'-p-tolylurea was not obtained selectively from the reaction of formanilide and p-toluidine. Instead, a mixture of three ureas -- N,N'-diphenylurea (19%), N,N'-di-p-tolylurea (21%), and the unsymmetric product, N-phenyl-N'-p-tolylurea (38%) -- was obtained:
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

P-Toluidine-D3 (methyl-D3)
P-Toluidine-D3 (methyl-D3)
P-Toluidine-D3 (methyl-D3)
P-Toluidine-D3 (methyl-D3)
P-Toluidine-D3 (methyl-D3)
P-Toluidine-D3 (methyl-D3)

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